molecular formula C7H5BrClNO2 B2781211 Methyl 5-bromo-4-chloropicolinate CAS No. 1256823-57-0

Methyl 5-bromo-4-chloropicolinate

Cat. No.: B2781211
CAS No.: 1256823-57-0
M. Wt: 250.48
InChI Key: TWZJWLIBZNTWHA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 5-bromo-4-chloropicolinate is an organic compound with the molecular formula C7H5BrClNO2 It is a derivative of picolinic acid, featuring both bromine and chlorine substituents on the pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions: Methyl 5-bromo-4-chloropicolinate can be synthesized through a multi-step process starting from picolinic acid. One common method involves the bromination and chlorination of picolinic acid, followed by esterification. The reaction conditions typically involve the use of bromine and chlorine reagents under controlled temperatures to ensure selective substitution at the desired positions on the pyridine ring.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale bromination and chlorination processes, followed by purification steps such as recrystallization or chromatography to obtain the desired purity. The use of automated reactors and precise control of reaction parameters are crucial to achieving high yields and consistent quality.

Chemical Reactions Analysis

Types of Reactions: Methyl 5-bromo-4-chloropicolinate undergoes various chemical reactions, including:

    Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.

    Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding oxides or reduction to remove halogen atoms.

    Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling to form carbon-carbon bonds.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reagents like lithium aluminum hydride or palladium on carbon.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium methoxide can yield methyl 5-methoxy-4-chloropicolinate.

Scientific Research Applications

Methyl 5-bromo-4-chloropicolinate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound can be used in the study of enzyme inhibitors and receptor ligands due to its structural similarity to biologically active molecules.

    Medicine: Research into its potential as a precursor for drugs targeting specific diseases, such as cancer or infectious diseases, is ongoing.

    Industry: It is utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism by which methyl 5-bromo-4-chloropicolinate exerts its effects depends on its specific application. In medicinal chemistry, it may act as an inhibitor or modulator of specific enzymes or receptors. The bromine and chlorine substituents can enhance its binding affinity and selectivity for target molecules, influencing biological pathways and molecular interactions.

Comparison with Similar Compounds

    Methyl 4-bromo-5-chloropicolinate: Similar structure but with different positions of bromine and chlorine.

    Methyl 5-chloro-4-bromopicolinate: Another isomer with reversed positions of halogens.

    Methyl 5-bromo-4-fluoropicolinate: Fluorine substituent instead of chlorine.

Uniqueness: Methyl 5-bromo-4-chloropicolinate is unique due to its specific substitution pattern, which can influence its reactivity and interactions with other molecules. This makes it a valuable compound for targeted synthesis and research applications where precise control over molecular properties is required.

Properties

IUPAC Name

methyl 5-bromo-4-chloropyridine-2-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5BrClNO2/c1-12-7(11)6-2-5(9)4(8)3-10-6/h2-3H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TWZJWLIBZNTWHA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=NC=C(C(=C1)Cl)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5BrClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.48 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.